molecular formula C15H14N2O3 B2531207 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428371-60-1

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2531207
CAS No.: 1428371-60-1
M. Wt: 270.288
InChI Key: NFRYNHALLIIWTA-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a chemical compound with a unique structure that combines a cyano group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the reaction of 3-(furan-3-yl)-3-hydroxypropylamine with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-Amino-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzamide moiety can form hydrogen bonds with various biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(2-furylmethyl)benzamide
  • 3-Cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
  • 3-Cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide

Uniqueness

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to other similar compounds

Properties

IUPAC Name

3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYNHALLIIWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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